molecular formula C8H16O B1144125 Cis,trans,trans-3,5-dimethylcyclohexanol CAS No. 17373-17-0

Cis,trans,trans-3,5-dimethylcyclohexanol

Cat. No.: B1144125
CAS No.: 17373-17-0
M. Wt: 128.21 g/mol
InChI Key: WIYNOPYNRFPWNB-DHBOJHSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis,trans,trans-3,5-dimethylcyclohexanol is an organic compound with the molecular formula C8H16O It is a stereoisomer of 3,5-dimethylcyclohexanol, characterized by the specific spatial arrangement of its methyl and hydroxyl groups on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis,trans,trans-3,5-dimethylcyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of 3,5-dimethylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature. The stereochemistry of the product can be controlled by the choice of catalyst and reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-dimethylcyclohexanone on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cis,trans,trans-3,5-dimethylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,5-dimethylcyclohexanone, using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form 3,5-dimethylcyclohexane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, forming 3,5-dimethylcyclohexyl chloride or bromide, respectively.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: 3,5-dimethylcyclohexanone.

    Reduction: 3,5-dimethylcyclohexane.

    Substitution: 3,5-dimethylcyclohexyl chloride, 3,5-dimethylcyclohexyl bromide.

Scientific Research Applications

Cis,trans,trans-3,5-dimethylcyclohexanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the study of stereoselective reactions and conformational analysis.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents due to its unique structural properties.

Mechanism of Action

The mechanism by which cis,trans,trans-3,5-dimethylcyclohexanol exerts its effects depends on the specific context of its application. In chemical reactions, its reactivity is influenced by the steric and electronic properties of the hydroxyl and methyl groups. In biological systems, it may interact with enzymes or receptors, affecting their function through hydrogen bonding, hydrophobic interactions, and steric effects.

Comparison with Similar Compounds

Cis,trans,trans-3,5-dimethylcyclohexanol can be compared with other similar compounds such as:

    Cis,cis-3,5-dimethylcyclohexanol: Differing in the spatial arrangement of the methyl groups, leading to different physical and chemical properties.

    Trans,trans-3,5-dimethylcyclohexanol: Another stereoisomer with distinct reactivity and applications.

    3,5-dimethylcyclohexanone: The ketone form, which can be interconverted with the alcohol through oxidation and reduction reactions.

Properties

CAS No.

17373-17-0

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(3R,5S)-3,5-dimethylcyclohexan-1-ol

InChI

InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3/t6-,7+,8?

InChI Key

WIYNOPYNRFPWNB-DHBOJHSNSA-N

SMILES

CC1CC(CC(C1)O)C

Isomeric SMILES

C[C@@H]1C[C@@H](CC(C1)O)C

Canonical SMILES

CC1CC(CC(C1)O)C

Synonyms

CIS,TRANS,TRANS-3,5-DIMETHYLCYCLOHEXANOL

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.